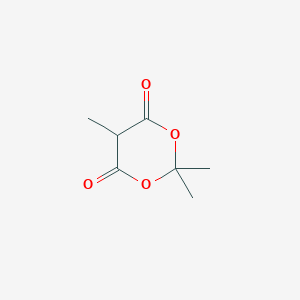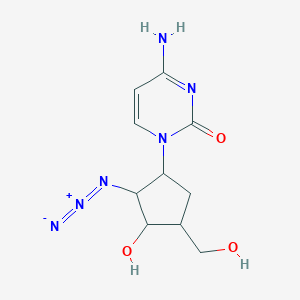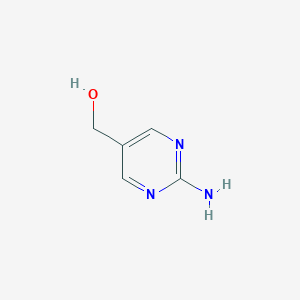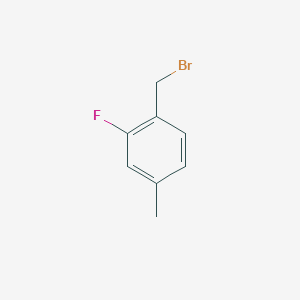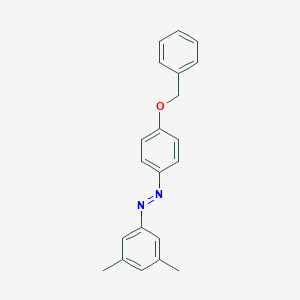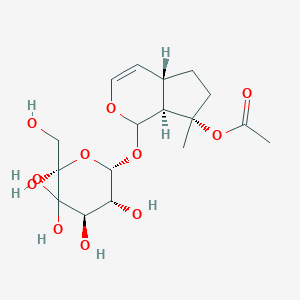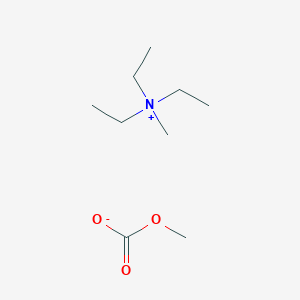
Triethylmethylammonium methyl carbonate
Übersicht
Beschreibung
Triethylmethylammonium methyl carbonate is a chemical compound with the molecular formula C9H21NO3 . It is used for research and development purposes .
Synthesis Analysis
Triethylmethylammonium methyl carbonate is available as a solution with a concentration of approximately 50% in a mixture of methanol and water (2:3) .
Molecular Structure Analysis
The molecular structure of Triethylmethylammonium methyl carbonate is represented by the molecular formula C9H21NO3 . The molecular weight of this compound is 191.27 g/mol . The InChI representation of this compound is InChI=1S/C7H18N.C2H4O3/c1-5-8(4,6-2)7-3;1-5-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 .
Physical And Chemical Properties Analysis
Triethylmethylammonium methyl carbonate has a molecular weight of 191.27 g/mol . It does not have any hydrogen bond donors but has three hydrogen bond acceptors . The compound has three rotatable bonds . The exact mass of the compound is 191.15214353 g/mol . The topological polar surface area of the compound is 49.4 Ų . The compound has a complexity of 81.8 .
Wissenschaftliche Forschungsanwendungen
Electrochemical Applications :
- Electrical Double Layer Capacitors : Triethylmethylammonium tetrafluoroborate in ethylene carbonate mixed with dimethyl carbonate and other solvents was studied for its electrical characteristics in electrical double layer capacitors (EDLCs) (Jänes & Lust, 2005).
- High Voltage Lithium-Ion Batteries : Methyl phenyl carbonate and diphenyl carbonate were researched as electrolyte additives for high voltage LiNi0.8Mn0.1Co0.1O2/graphite pouch cells, showing improved performance (Qiu et al., 2016).
- Supercapacitor Applications : Different types of room temperature ionic liquids, including triethylsulfonium bis(trifluoromethylsulfonyl)imide, were studied for use in flexible supercapacitors (Wei & Ng, 2009).
Green Chemistry and Catalysis :
- Transesterification Reactions : Metal-free tetramethylammonium methyl carbonate was found effective as a catalyst for transesterification of various esters and alcohols, demonstrating its potential in green chemistry (Hatano et al., 2018).
- Carbomethoxylating Reactions : Methyl phenyl carbonate was investigated as a carbomethoxylating agent of aromatic amines, showing effective results in the presence of group 3 metal triflate catalysts (Distaso & Quaranta, 2004).
- Synthesis of Organic Carbonates : A study demonstrated a safe and mild procedure for synthesizing mixed organic carbonates, avoiding the use of toxic chemicals (Verdecchia et al., 2002).
Ionic Liquids and Lubricants :
- Lubricant Additives : Triethylmethylammonium methyl sulphate, as an ionic liquid additive in poly(ethylene glycol), was investigated for its tribochemical interaction in a steel-ceramic contact (Kronberger et al., 2020).
Safety And Hazards
In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water. Vomiting should not be induced. Nothing should be given by mouth to an unconscious person .
Eigenschaften
IUPAC Name |
methyl carbonate;triethyl(methyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N.C2H4O3/c1-5-8(4,6-2)7-3;1-5-2(3)4/h5-7H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQIDJHZYPEFBP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC.COC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452107 | |
| Record name | Triethylmethylammonium methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylmethylammonium methyl carbonate | |
CAS RN |
113840-08-7 | |
| Record name | Triethylmethylammonium methyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


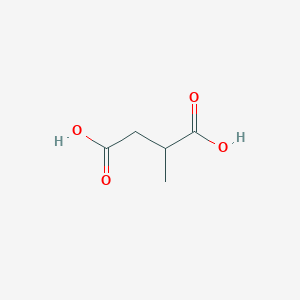
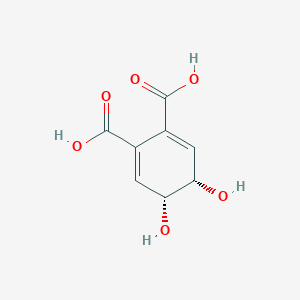
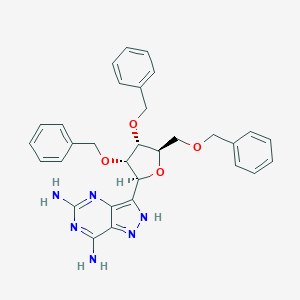
![2,5-Dimethyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B50233.png)
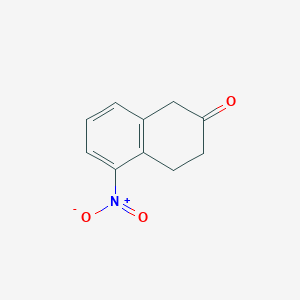
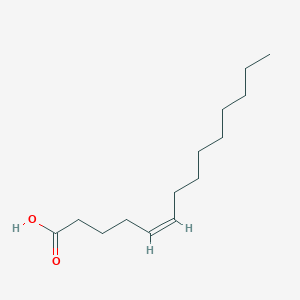
![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)
